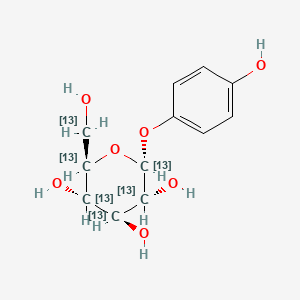

alpha-Arbutin-13C6

Description

Overview of Alpha-Arbutin (B196051) Research Context and the Rationale for Carbon-13 Labeling

Alpha-arbutin, the α-glucoside of hydroquinone (B1673460), is a compound of significant interest, primarily in the field of dermatology and cosmetology, for its skin-lightening properties. chemicalbook.comwikipedia.org Its mechanism of action involves the inhibition of tyrosinase, a key enzyme in the synthesis of melanin (B1238610), the pigment responsible for skin color. wikipedia.orgdrugbank.com

Research into arbutin (B1665170) and its isomers has a considerable history, driven by the desire to find effective and safe alternatives to other depigmenting agents. researchgate.net Early investigations focused on its natural occurrence in plants like bearberry and its ability to inhibit melanin production. sielc.comnih.gov Studies have explored its efficacy in cultured human melanoma cells and 3D human skin models, demonstrating a concentration-dependent inhibition of melanin synthesis without affecting cell viability. chemicalbook.comwikipedia.org The primary mode of action is understood to be competitive inhibition of tyrosinase, although some studies suggest it may also influence the enzyme at a post-translational level. chemicalbook.comdrugbank.com A critical aspect of arbutin research has been understanding its stability and metabolic fate, as it can hydrolyze to form hydroquinone, a compound with regulatory restrictions. europa.eunih.gov

The introduction of alpha-Arbutin-13C6, where six carbon atoms in the glucose moiety are replaced with the ¹³C isotope, represents a significant leap forward in the precision of arbutin research. This stable isotope-labeled version serves as an invaluable internal standard and tracer for a variety of advanced analytical studies.

The primary utility of this compound lies in its application in quantitative analysis using mass spectrometry. By adding a known amount of this compound to a sample, researchers can use it as an internal standard to accurately quantify the amount of unlabeled alpha-arbutin present. This technique, known as stable isotope dilution analysis, corrects for variations in sample preparation and instrument response, leading to highly accurate and reproducible measurements. researchgate.net

Furthermore, this compound is instrumental in metabolic and pharmacokinetic studies. When administered to a biological system, the ¹³C label allows for the unambiguous tracking of the compound and its metabolites. frontiersin.org Researchers can trace its absorption, distribution, metabolism, and excretion (ADME) with high specificity, distinguishing it from endogenous compounds. This is crucial for definitively determining the extent to which alpha-arbutin is metabolized to hydroquinone in vivo, a key question in its safety assessment. europa.euresearchgate.netnih.gov The ability to trace the metabolic fate of the carbon backbone of the glucose unit provides a powerful tool to understand its complete biotransformation.

Historical Context of Alpha-Arbutin Investigation in Biological Systems

Scope and Objectives of Academic Inquiry on this compound

The academic inquiry focused on this compound is precise and targeted, aiming to leverage the unique advantages of stable isotope labeling to answer specific research questions. The primary objectives include:

Elucidating Metabolic Pathways: To definitively trace the metabolic fate of alpha-arbutin in various biological systems, including skin models and in vivo studies, to identify all major and minor metabolites. frontiersin.org

Accurate Pharmacokinetic Profiling: To obtain precise pharmacokinetic parameters, such as absorption rates, bioavailability, tissue distribution, and clearance rates, by using this compound as a tracer. researchgate.netbiointerfaceresearch.com

Quantitative Bioanalysis: To develop and validate highly sensitive and accurate analytical methods for the quantification of alpha-arbutin in complex matrices like cosmetic formulations, biological fluids, and tissues. mdpi.comresearchgate.net

Mechanism of Action Confirmation: To provide more detailed insights into the interaction of alpha-arbutin with tyrosinase and other potential molecular targets by enabling precise measurement of its uptake and localization within cells.

By employing this compound, researchers can move beyond previous analytical limitations and gain a more complete and quantitative understanding of the compound's behavior in biological and chemical systems.

Structure

3D Structure

Properties

Molecular Formula |

C12H16O7 |

|---|---|

Molecular Weight |

278.21 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxy(113C)methyl)-6-(4-hydroxyphenoxy)(2,3,4,5,6-13C5)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2/t8-,9-,10+,11-,12+/m1/s1/i5+1,8+1,9+1,10+1,11+1,12+1 |

InChI Key |

BJRNKVDFDLYUGJ-JKKDGCHNSA-N |

Isomeric SMILES |

C1=CC(=CC=C1O)O[13C@@H]2[13C@@H]([13C@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Production of Isotopically Labeled Alpha Arbutin Analogues

Chemical Synthesis Approaches for Alpha-Arbutin-13C6

The chemical synthesis of this compound necessitates a strategic approach that combines the principles of glycosylation chemistry with the specialized handling of expensive isotopically labeled starting materials. The core of the synthesis involves the coupling of a hydroquinone (B1673460) acceptor with a 13C-labeled glucose donor, with careful control over stereochemistry to obtain the desired alpha-anomer.

Glycosylation Strategies for Carbon-13 Incorporation

The introduction of the 13C6-glucose unit into the alpha-arbutin (B196051) structure is achieved through glycosylation, a reaction that forms a glycosidic bond. Several established glycosylation methods can be adapted for this purpose. A common strategy involves the use of a fully protected and activated 13C6-glucose derivative as the glycosyl donor.

One such method is a modified Koenigs-Knorr reaction. In this approach, a per-acetylated 13C6-glucose is first converted into a glycosyl halide, typically a bromide. This activated donor is then reacted with hydroquinone in the presence of a promoter, such as a silver or mercury salt, to form the glycosidic linkage.

Another powerful method relies on the use of glycosyl trichloroacetimidates. nih.govmdpi.com Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate (B1259523) has been successfully used for the synthesis of unlabeled alpha-arbutin, demonstrating high stereoselectivity towards the alpha-anomer when reacted with hydroquinone in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov This strategy can be directly adapted by using a 13C6-labeled tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate donor.

The Helferich method, which often employs per-acetylated glucose as the donor and a Lewis acid catalyst like boron trifluoride etherate (BF3·Et2O), is another viable route. mdpi.comresearchgate.net This method is noted for its simplicity and cost-effectiveness in industrial-scale production of arbutin (B1665170) and can be applied to the synthesis of the 13C6-labeled analogue. mdpi.comresearchgate.net

Precursor Design and Labeling Site Specificity

The synthesis of this compound begins with the commercially available D-[U-13C6]glucose. This isotopically enriched monosaccharide must be converted into a suitable glycosyl donor that is both reactive and will favor the formation of the desired alpha-glycosidic bond. The design of this precursor is critical for the success of the synthesis.

For instance, in the Koenigs-Knorr approach, D-[U-13C6]glucose is first acetylated to form pentaacetyl-D-[13C6]-glucopyranose. This is then treated with a reagent like hydrogen bromide in acetic acid to yield the key glycosyl donor, 2,3,4,6-tetraacetyl-1-bromo-α-D-[13C6]-glucopyranoside. mdpi.com The choice of protecting groups on the glucose ring is also crucial. Benzyl (B1604629) ethers are often preferred over acetyl esters for the synthesis of alpha-glucosides as they can promote the formation of the alpha-anomer through stereoelectronic effects and by avoiding the neighboring group participation that often leads to the beta-anomer with acetyl groups at the C-2 position.

The specificity of the labeling is ensured by starting with uniformly labeled D-[U-13C6]glucose, which guarantees that all six carbon atoms in the glucose moiety of the final alpha-arbutin product are 13C.

Reaction Optimization and Yield Enhancement in 13C6 Synthesis

Optimizing reaction conditions is paramount when working with expensive isotopically labeled precursors to maximize the yield. Key parameters that require careful tuning include the choice of catalyst, solvent, reaction temperature, and the stoichiometry of the reactants.

For Lewis acid-catalyzed reactions, such as those using TMSOTf or BF3·Et2O, the concentration of the catalyst must be carefully controlled to drive the reaction to completion without causing degradation of the starting materials or products. nih.govgoogle.com The solvent can also have a significant impact on the stereoselectivity of the reaction, with non-polar, aprotic solvents like dichloromethane (B109758) often favoring the formation of the alpha-anomer. nih.govresearchgate.net

The table below summarizes typical parameters that would be optimized for the synthesis of this compound based on analogous reactions for unlabeled alpha-arbutin.

| Parameter | Condition | Rationale |

| Glycosyl Donor | 2,3,4,6-tetra-O-benzyl-α-D-[13C6]glucopyranosyl trichloroacetimidate | Promotes α-selectivity and offers good reactivity. |

| Aglycone | Hydroquinone | The acceptor molecule for glycosylation. |

| Catalyst | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Boron trifluoride etherate (BF3·Et2O) | Effective Lewis acids for activating the glycosyl donor. |

| Solvent | Dichloromethane (CH2Cl2) | A common aprotic solvent for glycosylation reactions. |

| Temperature | 0 °C to room temperature | Milder temperatures can improve selectivity and reduce side reactions. |

| Deprotection | Catalytic hydrogenation (for benzyl groups) or alkaline hydrolysis (for acetyl groups) | Removal of protecting groups to yield the final product. |

Stereochemical Control in Alpha-Anomer Formation

Achieving high stereoselectivity for the alpha-anomer is a significant challenge in glycoside synthesis. The formation of the 1,2-cis glycosidic bond of alpha-arbutin is inherently more difficult than the corresponding 1,2-trans bond of the beta-anomer. frontiersin.org

Several factors influence the stereochemical outcome of the glycosylation reaction:

The Nature of the Glycosyl Donor: As mentioned, donors with non-participating protecting groups at the C-2 position, such as benzyl ethers, are crucial for favoring the alpha-anomer.

The Solvent: The "anomeric effect" and solvent effects can play a significant role. Ethereal solvents can sometimes favor the formation of the alpha-anomer.

The Catalyst and Reaction Conditions: The choice and amount of Lewis acid, as well as the reaction temperature, can influence the ratio of alpha to beta anomers. For example, some syntheses of unlabeled alpha-arbutin have reported α/β ratios as high as 5:1. frontiersin.org

Careful selection and optimization of these parameters are essential to maximize the formation of the desired this compound and minimize the formation of the beta-isomer, which would need to be separated through chromatography.

Biocatalytic and Enzymatic Synthesis Routes for this compound

Biocatalytic methods offer a promising green alternative to chemical synthesis, often providing high regioselectivity and stereoselectivity under mild reaction conditions. The enzymatic synthesis of this compound would involve the use of a glycosyltransferase capable of utilizing a 13C6-glucose donor to glycosylate hydroquinone.

Exploration of Glycosyltransferases for Selective 13C-Glucosylation

Several enzymes have been identified that catalyze the alpha-glucosylation of hydroquinone and could potentially be used for the synthesis of this compound. frontiersin.orgrsc.org These enzymes belong to the glycoside hydrolase (GH) families and can perform transglycosylation reactions.

Amylosucrase (ASase): Amylosucrase from organisms like Deinococcus geothermalis or a novel metagenomic amylosucrase (Asmet) can synthesize alpha-arbutin using sucrose (B13894) as the glycosyl donor. birac.nic.in For the synthesis of this compound, one would need to provide [U-13C6]-sucrose as the donor substrate.

α-Glucosidase: Enzymes from sources like Xanthomonas campestris have been shown to effectively produce alpha-arbutin from maltose (B56501) and hydroquinone, achieving high molar conversion rates. nih.govgoogle.com.na The use of [U-13C12]-maltose as the donor would be a viable strategy here.

Sucrose Phosphorylase: This enzyme from Leuconostoc mesenteroides can also be used for alpha-arbutin synthesis. researchgate.net

The general biocatalytic approach would involve incubating the chosen enzyme with hydroquinone and a suitable, fully 13C-labeled glucose donor. The table below outlines potential enzymatic systems for this synthesis.

| Enzyme | Source Organism | Potential 13C Donor | Key Advantages |

| Amylosucrase | Deinococcus geothermalis, Metagenome | [U-13C6]-Sucrose | High efficiency, uses a relatively inexpensive donor. |

| α-Glucosidase | Xanthomonas campestris | [U-13C12]-Maltose | High molar conversion yields reported for unlabeled synthesis. google.com.na |

| Cyclodextrin Glucanotransferase (CGTase) | Thermoanaerobacter sp. | [U-13C]-Starch or Cyclodextrins | Can utilize polymeric glucose donors. |

Engineered Microbial Systems for Isotopically Enriched Production

Metabolic engineering of microorganisms presents a promising and environmentally friendly alternative for producing isotopically labeled compounds. researchgate.netfrontiersin.org By harnessing and optimizing the natural metabolic pathways of microbes, it is possible to direct the flow of a labeled carbon source, such as 13C-glucose, towards the synthesis of the target molecule.

For the production of alpha-arbutin, researchers have successfully engineered strains of Escherichia coli and other microorganisms. frontiersin.orgfrontiersin.org These efforts often involve the introduction and overexpression of genes encoding key enzymes in the arbutin biosynthetic pathway. One crucial enzyme is arbutin synthase (AS), which catalyzes the glycosylation of hydroquinone. frontiersin.org Another important enzyme is chorismate lyase (ubiC), which can be involved in the production of hydroquinone from chorismate, a central metabolite in the shikimate pathway. researchgate.netfrontiersin.org

In the context of producing this compound, an engineered microbial system would be cultured in a medium containing 13C-labeled glucose as the primary carbon source. The microbe's metabolic machinery would then process this labeled glucose, leading to the formation of 13C-labeled UDP-glucose. The engineered arbutin synthase would then transfer the 13C-labeled glucose moiety to hydroquinone, resulting in the formation of this compound. The efficiency of this process can be significantly enhanced by fine-tuning the expression of relevant genes and optimizing fermentation conditions. researchgate.net For instance, dynamic control of carbon flow using systems like CRISPRi can be employed to channel carbon from central metabolism towards the desired product. acs.org

Substrate Engineering for Enhanced Labeling Efficiency

Substrate engineering is a critical aspect of producing isotopically labeled compounds with high efficiency. The choice and preparation of the labeled substrate directly impact the final isotopic enrichment of the product. For the synthesis of this compound, the key labeled substrate is uniformly labeled D-glucose (13C6).

In microbial production systems, the concentration and feeding strategy of the labeled substrate are crucial. frontiersin.org Fed-batch cultivation is a common strategy to maintain an optimal concentration of the labeled glucose, preventing both substrate limitation and potential toxicity from high concentrations. researchgate.net This approach ensures a steady supply of the 13C label for incorporation into the arbutin molecule.

Purification and Isotopic Purity Assessment Methodologies

Following the synthesis of this compound, rigorous purification and analytical procedures are essential to isolate the compound and verify its isotopic enrichment and positional labeling.

Chromatographic Techniques for Separation of Labeled Products

Chromatography is the cornerstone of purification in the production of high-purity this compound. Various chromatographic methods can be employed to separate the labeled arbutin from unreacted starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the purification and analysis of arbutin isomers. nih.gov Reversed-phase chromatography is a commonly used mode, though it can sometimes present challenges in achieving baseline separation of alpha- and beta-arbutin. nih.govresearcher.life Hydrophilic Interaction Chromatography (HILIC) has emerged as a reliable alternative, providing excellent separation of the two isomers. nih.gov For preparative scale purification, larger columns and optimized solvent systems are used to isolate the alpha-arbutin fraction.

Column chromatography using adsorbents like silica (B1680970) gel or synthetic adsorbent resins is also widely used, particularly for industrial-scale purification. google.com These methods are cost-effective and can be readily scaled up. The process typically involves loading the crude reaction mixture onto the column and eluting with a suitable solvent gradient to separate the components based on their polarity.

Spectroscopic Verification of 13C Enrichment and Positional Labeling

Once purified, the this compound must be analyzed to confirm its identity, purity, and, most importantly, the level and position of 13C enrichment.

Mass Spectrometry (MS) is a primary tool for determining the isotopic enrichment of a labeled compound. researchgate.net By comparing the mass spectrum of the 13C-labeled arbutin with its unlabeled counterpart, the incorporation of six 13C atoms can be confirmed by the corresponding mass shift. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition. rsc.org Stable isotope dilution analysis using a labeled internal standard, such as the synthesized this compound itself, can be used for precise quantification of arbutin in various matrices. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for verifying the positional labeling of the 13C atoms. nih.gov While 1H NMR provides information about the proton environment, 13C NMR directly detects the carbon skeleton of the molecule. frontiersin.orgresearchgate.net In the 13C NMR spectrum of this compound, the signals corresponding to the six carbon atoms of the glucose moiety will be significantly enhanced due to the high isotopic abundance. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate the 13C atoms with their attached protons, providing unambiguous confirmation of the label's position within the glucose ring. researchgate.net Isotope-edited total correlation spectroscopy (ITOCSY) is another advanced NMR pulse sequence that can separate the spectra of 12C- and 13C-containing molecules, allowing for precise measurement of 13C enrichment. nih.gov

Analytical Methodological Advancements Facilitated by Alpha Arbutin 13c6 As an Internal Standard

Development and Validation of Quantitative Mass Spectrometry Methods

The development of robust quantitative methods is paramount for the accurate determination of alpha-arbutin (B196051) in various matrices, including cosmetic formulations, biological samples, and plant extracts. The use of alpha-Arbutin-13C6 as an internal standard is central to the validation of these methods, ensuring they meet stringent criteria for linearity, accuracy, precision, and sensitivity. Isotope dilution mass spectrometry, which employs stable isotope-labeled internal standards, is considered the gold standard for quantitative analysis due to its ability to minimize the impact of matrix effects and procedural losses. researchgate.netwuxiapptec.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the quantification of alpha-arbutin. rsc.orgrsc.org Its high selectivity and sensitivity allow for the detection and quantification of low concentrations of the analyte in complex samples. The integration of this compound into LC-MS/MS protocols significantly enhances the reliability of the results.

Effective chromatographic separation is crucial for distinguishing alpha-arbutin from its isomers, such as beta-arbutin, and its primary metabolite, hydroquinone (B1673460), as well as other matrix components. mdpi.comcmu.ac.th Reversed-phase high-performance liquid chromatography (HPLC) is a commonly employed technique. nih.govnotulaebotanicae.ro The optimization of chromatographic conditions involves a careful selection of the stationary phase, mobile phase composition, and gradient elution program.

For instance, a C18 column is frequently used for the separation of arbutin (B1665170) and its related compounds. nih.govnotulaebotanicae.ro The mobile phase often consists of a mixture of an aqueous component, sometimes acidified with formic or phosphoric acid to improve peak shape, and an organic solvent like acetonitrile (B52724) or methanol. rsc.orgnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to achieve optimal separation of compounds with different polarities.

A study developing a method for arbutin quantification in pear peels utilized a C18 column with a gradient of water and acetonitrile, both containing formic acid. nih.gov Another method for analyzing arbutin and hydroquinone in rat plasma also employed a C18 column with a binary gradient of acetonitrile and acidified water. nih.gov The specific gradient conditions are meticulously adjusted to ensure baseline separation between alpha-arbutin, its metabolites, and any potential interferences.

Table 1: Example of Optimized Chromatographic Conditions for Alpha-Arbutin Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Atlantis Premier BEH C18 AX (2.1 mm × 100 mm, 1.7 µm) | rsc.org |

| Mobile Phase A | 20 mM Ammonium Formate in Water | rsc.org |

| Mobile Phase B | 20 mM Ammonium Formate in Methanol | rsc.org |

| Flow Rate | 0.4 mL/min | rsc.org |

| Column Temperature | 40 °C | rsc.org |

| Injection Volume | 5 µL | rsc.org |

| Internal Standard | Vitamin B6 | rsc.org |

Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity for quantification. In a typical LC-MS/MS experiment, the precursor ion of the analyte is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio.

For the quantification of alpha-arbutin using this compound, specific MRM transitions are established for both the analyte and the internal standard. For example, a method for determining arbutin in pear peels used the precursor ion [M+NH4]⁺ at m/z 290.0 and the product ion at m/z 163.0 for arbutin. nih.gov A similar transition would be expected for this compound, with a mass shift corresponding to the six 13C atoms. The use of a stable isotope-labeled internal standard like this compound is crucial as it co-elutes with the analyte and experiences similar ionization effects, ensuring accurate quantification. researchgate.net

Table 2: Illustrative Tandem Mass Spectrometry Parameters for Alpha-Arbutin and this compound

| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Ionization Mode | Reference |

|---|---|---|---|---|

| alpha-Arbutin | 271.2 | 107.8 | Negative | researchgate.net |

| This compound | 277.2 | 113.8 | Negative | Hypothetical |

| Indapamide (IS) | 364.3 | 189.0 | Negative | researchgate.net |

Note: The parameters for this compound are hypothetical and based on the expected mass shift from the unlabeled compound.

Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis. wuxiapptec.com These effects can lead to inaccurate and unreliable quantification if not properly addressed. The use of a stable isotope-labeled internal standard such as this compound is the most effective way to compensate for matrix effects. wuxiapptec.comresearchgate.net

Because this compound has nearly identical physicochemical properties to alpha-arbutin, it experiences the same degree of ion suppression or enhancement. wuxiapptec.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized, leading to more accurate and precise results. wuxiapptec.com The assessment of matrix effects is a critical component of method validation and is typically evaluated by comparing the response of the analyte in a pure solution to its response in a sample matrix where the analyte has been spiked post-extraction. csic.es

Tandem Mass Spectrometry Parameters for Isotope-Labeled Quantification

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Protocols

While LC-MS/MS is more common for the analysis of polar compounds like alpha-arbutin, gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly after a derivatization step to increase the volatility of the analyte.

Alpha-arbutin is a polar and non-volatile compound due to the presence of multiple hydroxyl groups. To make it amenable to GC analysis, these polar functional groups must be chemically modified in a process called derivatization. turkjps.orgnih.gov Silylation is a common derivatization technique where the active hydrogens in the hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. turkjps.orgnih.gov

A common silylating agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). turkjps.orgnih.gov The derivatization reaction converts the hydroxyl groups of alpha-arbutin to their corresponding TMS ethers, which are much more volatile and thermally stable, allowing for their separation and detection by GC-MS. turkjps.orgnih.gov Studies have shown the successful use of MSTFA for the derivatization of arbutin and its subsequent analysis by GC-MS. turkjps.orgnih.gov

Table 3: Derivatization Agent for GC-MS Analysis of Alpha-Arbutin

| Derivatization Agent | Analyte Functional Group Targeted | Resulting Derivative | Reference |

|---|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl (-OH) | Trimethylsilyl (-O-TMS) Ether | turkjps.orgnih.gov |

Isotope Dilution Mass Spectrometry (IDMS) Applications

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that leverages the chemical and physical similarities between an analyte and its stable isotope-labeled counterpart. nih.govnih.gov The core principle of IDMS involves adding a precisely known amount of the labeled internal standard (e.g., this compound) to a sample prior to any processing or analysis. Because the labeled standard and the native analyte (alpha-arbutin) exhibit nearly identical behavior during extraction, derivatization, and chromatographic separation, any sample loss or variability in instrument response affects both compounds equally. researchgate.net

By measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard, highly accurate and precise quantification can be achieved. nih.gov This approach effectively mitigates errors arising from matrix effects and variations in sample preparation recovery, which are common challenges in complex matrices. researchgate.netnih.gov

Research on the quantification of arbutin and other similar compounds has demonstrated the success of this methodology. For instance, a study using a deuterated arbutin internal standard ([d4]-arbutin) for GC-MS analysis of plant extracts highlighted the method's ability to overcome issues with derivative stability, achieving excellent linearity and precision. researchgate.net Similarly, the use of 13C6-labeled benzoic acid as an internal standard for analyzing drinks by LC-MS/MS provided for an accurate and simple determination without extensive cleanup steps. researchgate.net These examples underscore the robustness that this compound brings to the quantification of alpha-arbutin.

Table 1: Representative Validation Parameters for an IDMS Method This table presents typical performance characteristics for an analytical method employing a stable isotope dilution strategy, based on data from related studies. researchgate.netmdpi.comresearchgate.net

| Parameter | Performance Metric |

| Linearity (r²) | > 0.999 |

| Accuracy (Recovery) | 93.5% - 105.7% |

| Precision (RSD) | < 3.5% |

| Limit of Quantitation (LOQ) | 0.009% (w/w) |

This data is compiled from representative values reported in analytical validation studies for arbutin and related compounds. researchgate.netmdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Definitive Identification and Quantification

When combined with IDMS, High-Resolution Mass Spectrometry (HRMS) offers unparalleled specificity and sensitivity for analytical measurements. escholarship.org HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy, typically to within a few parts per million (ppm). nih.gov This capability allows for the unambiguous differentiation of compounds with very similar masses, including the clear separation of the signal from native alpha-arbutin and its 13C-labeled internal standard. escholarship.org

The high resolving power of HRMS is critical for definitive identification. By obtaining an accurate mass measurement of a precursor ion and its fragments, the elemental composition of an analyte can be confidently determined. nih.gov In the context of alpha-arbutin analysis, HRMS can easily distinguish between the monoisotopic mass of the unlabeled compound and this compound, eliminating potential interference from other molecules in the matrix.

A recent study demonstrated the power of HRMS by using 3D Orbitrap Secondary Ion Mass Spectrometry (OrbiSIMS) to both quantify and visualize the distribution of alpha-arbutin in skin tissue. nih.gov This technique provided not only quantitative data on skin permeation but also spatial information, showing precisely where the compound was delivered. nih.gov Such definitive analysis is made possible by the high mass accuracy of the Orbitrap analyzer.

Table 2: High-Resolution Mass Comparison of Alpha-Arbutin and this compound This table illustrates the mass difference between the native and labeled forms of alpha-arbutin, which is easily resolved by HRMS.

| Compound | Molecular Formula | Exact Monoisotopic Mass (Da) |

| alpha-Arbutin | C₁₂H₁₆O₇ | 272.08960 |

| This compound | ¹³C₆C₆H₁₆O₇ | 278.09978 |

Exact masses are calculated based on the most abundant isotopes of each element.

Applications in Complex Biological and Experimental Matrices

The utility of this compound as an internal standard is particularly evident in the analysis of complex biological and experimental samples, where matrix complexity can severely impact analytical accuracy.

Quantification in In Vitro Cellular Systems (e.g., cell cultures, isolated enzymes)

In vitro systems, such as cell cultures or isolated enzyme assays, are fundamental tools for studying the biological activity of compounds like alpha-arbutin. nih.gov For example, investigating the inhibitory effect of alpha-arbutin on the tyrosinase enzyme requires accurate concentration measurements. medchemexpress.com Similarly, when studying the uptake or metabolism of alpha-arbutin in skin cell cultures (e.g., melanocytes or keratinocytes), precise quantification within the cells and the culture medium is essential. escholarship.org

Using this compound with LC-MS/MS allows researchers to accurately track the fate of the unlabeled compound. By adding the labeled standard to the cell lysate or culture medium during sample preparation, any losses during protein precipitation, extraction, or other cleanup steps are accounted for. nih.gov This ensures that the measured concentration of alpha-arbutin truly reflects its uptake, consumption, or metabolic conversion by the cellular system, leading to more reliable research findings. Stable isotope labeling can also be used to trace the metabolic pathways of molecules within cells, providing detailed insights into cellular function. researchgate.net

Analysis in Ex Vivo Tissue Models (e.g., skin explants, organ slices)

Ex vivo tissue models, such as skin explants, provide a valuable platform that bridges the gap between in vitro experiments and in vivo studies. These models maintain the three-dimensional architecture and cellular diversity of the original tissue, offering a more realistic environment for permeability and metabolism studies. nih.gov

A key application was demonstrated in a study evaluating the delivery of alpha-arbutin into porcine skin explants using dissolving microneedles. nih.gov The research employed HPLC analysis and 3D OrbiSIMS to quantify and visualize the compound's penetration. The results showed that while permeation was limited to less than 1% in topical applications, the use of dissolving microneedles loaded with alpha-arbutin increased the delivery into the skin by approximately 6-fold. nih.gov The use of a labeled internal standard like this compound in such studies would be critical for ensuring the accuracy of these quantitative permeation results, especially when dealing with the inherent variability of biological tissue.

Furthermore, stable isotope-resolved metabolomics (SIRM) has been successfully applied to ex vivo tissue slices to trace metabolic pathways in detail. nih.gov This highlights the potential for using this compound not only for quantification but also to trace its metabolic fate within skin tissue explants.

Table 3: Alpha-Arbutin Permeation in Ex Vivo Porcine Skin Model (24h) Data adapted from a study investigating the enhancement of alpha-arbutin delivery using microneedles. nih.gov

| Application Method | Alpha-Arbutin Permeation (%) | Fold Increase vs. Control |

| Topical Cream (Control) | < 1% | - |

| Dissolving Microneedles | 4 - 5% | ~6x |

Research on Extraction and Sample Preparation Methodologies for Labeled Compounds

The development of robust and efficient extraction and sample preparation methods is crucial for accurate analysis. google.com Research into the quantification of arbutin from various matrices has explored several techniques. For cosmetic formulations, which often contain interfering biopolymers, a common and effective step is protein precipitation using a solvent like acetonitrile. mdpi.comresearchgate.net For plant materials or other complex samples, methods such as solid-phase extraction (SPE) or liquid-liquid extraction may be employed to clean up the sample and concentrate the analyte. researchgate.netgoogle.com

The stability of the analyte during these procedures is also a critical consideration. Studies have shown that the stability of arbutin is pH-dependent, which must be accounted for when selecting extraction solvents and buffers. nih.gov

The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to compensate for inefficiencies in these processes. nih.gov Since this compound is chemically identical to native alpha-arbutin, it will have the same extraction recovery and be subject to the same matrix effects. By calculating the ratio of the analyte to the internal standard, the method becomes resilient to variations in sample preparation, leading to highly reproducible and accurate results. researchgate.net

Table 4: Reported Extraction Recovery for Arbutin in Cosmetic Matrices This table shows typical recovery rates for arbutin from cosmetic creams using a validated extraction method. researchgate.net

| Analyte | Matrix | Extraction Method | Average Recovery (%) |

| Arbutin | Cream | Sonication with water/methanol | 90 - 102.6% |

| Hydroquinone | Cream | Sonication with water/methanol | 90 - 102.6% |

Investigations into the Biotransformation and Metabolic Fate of Alpha Arbutin Employing Stable Isotope Tracers

Elucidation of Metabolic Pathways in In Vitro Systems

In vitro systems, such as isolated enzymes and cellular fractions, offer a controlled environment to study specific metabolic reactions without the complexities of a whole organism.

Alpha-arbutin's primary metabolic pathways involve enzymatic reactions. It can be synthesized via the transglucosylation of hydroquinone (B1673460), a reaction catalyzed by various microbial glycosyltransferases. nih.gov Conversely, it is susceptible to hydrolysis, which breaks the glycosidic bond to release hydroquinone and glucose. europa.eudrugbank.com

Using alpha-Arbutin-13C6 allows for precise monitoring of these reactions. In hydrolysis studies, the substrate this compound is incubated with specific enzymes, such as α-glucosidase. The reaction progress can be monitored over time by measuring the disappearance of the labeled substrate and the appearance of labeled glucose-13C6. Glucosylation studies, which explore the transfer of the glucose moiety to other molecules, can also be performed. The use of the labeled compound ensures that any new glycosylated product detected containing the 13C6-glucose moiety originates directly from alpha-arbutin (B196051).

Table 1: Hypothetical Time-Course of Enzymatic Hydrolysis of this compound

| Time (minutes) | This compound Concentration (µM) | Glucose-13C6 Concentration (µM) | Hydroquinone Concentration (µM) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 15 | 75 | 25 | 25 |

| 30 | 52 | 48 | 48 |

| 60 | 23 | 77 | 77 |

| 120 | 5 | 95 | 95 |

Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying metabolites. When coupled with liquid chromatography (LC-MS), it can separate and detect compounds in a complex mixture. The use of this compound is particularly advantageous for MS-based metabolite profiling. nih.gov

Any metabolite that retains the 13C-labeled glucose ring will exhibit a mass-to-charge ratio (m/z) that is 6 units higher than its unlabeled counterpart. This distinct isotopic signature allows for its confident identification amidst a complex background of endogenous, unlabeled metabolites. nih.gov For instance, if alpha-arbutin undergoes further glycosylation, the resulting disaccharide would be readily identifiable. The primary metabolites expected from the breakdown would be glucose-13C6 and the unlabeled hydroquinone.

Table 2: Expected Mass Shifts of Potential Labeled Metabolites

| Compound | Unlabeled Monoisotopic Mass (Da) | ¹³C₆-Labeled Monoisotopic Mass (Da) | Mass Shift (Da) |

|---|---|---|---|

| alpha-Arbutin | 272.095 | 278.115 | +6.02 |

| Glucose | 180.063 | 186.083 | +6.02 |

| Hydroquinone Glucuronide* | 352.085 | 358.105 | +6.02 |

Note: This metabolite would only be labeled if the glucose-13C6 released from this compound is subsequently used in glucuronidation pathways.

Metabolism is often compartmentalized within the cell. Key enzyme systems are located in the cytosol and in the endoplasmic reticulum (isolated as microsomes). Glutathione S-transferases (GSTs), which can be found in both cytosolic and microsomal fractions, are involved in detoxification pathways. researchgate.netacs.org Glycosidases and glycosyltransferases are also present in these fractions. nih.gov

Identification of Carbon-13 Labeled Metabolites via Mass Spectrometry Profiling

Tracing of this compound in Model Organisms and Experimental Animal Models

While in vitro studies are informative, animal models are essential for understanding the distribution, metabolism, and excretion (ADME) profile of a compound in a whole biological system.

Following administration of this compound to an animal model, the compound and its metabolites are absorbed and distributed throughout the body. At various time points, tissues of interest (e.g., skin, liver, kidney, plasma) can be collected. researchgate.net

The concentration of the 13C6-label in these tissues is then quantified using LC-MS or nuclear magnetic resonance (NMR) spectroscopy. This provides a quantitative map of where the glucose moiety of the original compound accumulates. For example, high levels of the label in the skin would suggest significant delivery and retention at the target site, whereas high levels in the liver would indicate substantial first-pass metabolism. nih.gov

Table 3: Hypothetical Tissue Distribution of ¹³C Label 24 Hours After Administration of this compound

| Tissue | ¹³C Concentration (ng-equivalents/g tissue) |

|---|---|

| Plasma | 50 |

| Skin | 250 |

| Liver | 1200 |

| Kidney | 850 |

| Intestine | 400 |

To complete the metabolic picture, the routes and rate of elimination must be determined. In studies with animal models, urine and feces are collected over a period of time following the administration of this compound. drugbank.com

The total amount of the 13C label excreted is measured, providing data on the extent of clearance. Furthermore, the samples can be analyzed by LC-MS to identify the profile of labeled metabolites being excreted. This reveals the chemical forms in which the compound is eliminated from the body, such as unchanged this compound, glucose-13C6, or other conjugated metabolites derived from the labeled glucose.

Table 4: Hypothetical Cumulative Excretion of ¹³C Label in an Animal Model

| Time Period (hours) | % of Administered Label in Urine (Cumulative) | % of Administered Label in Feces (Cumulative) | Total % Excreted |

|---|---|---|---|

| 0-24 | 65 | 15 | 80 |

| 24-48 | 78 | 17 | 95 |

| 48-72 | 81 | 17.5 | 98.5 |

Bile and Urine Analysis for Metabolic Excretion Pathways

Following administration, the metabolic fate of alpha-arbutin can be determined by analyzing its excretion products in bile and urine. It is known that arbutin (B1665170) is metabolized to hydroquinone, which is then conjugated to form hydroquinone-glucuronide and hydroquinone-sulfate. nih.govamazonaws.comdrugbank.com These water-soluble conjugates are then eliminated from the body, primarily through the kidneys. nih.govresearchgate.netresearchgate.net

The use of this compound, where the six carbon atoms of the glucose moiety are replaced with the stable isotope ¹³C, would enable precise tracking of the parent compound and its metabolites. Upon administration of this compound, the hydroquinone released during metabolism would still be unlabeled, but the glucose and any subsequent metabolites retaining the glucose-derived carbons would be labeled. However, it is the hydroquinone moiety that undergoes significant phase II metabolism. Therefore, to trace the complete metabolic pathway, a dual-labeling approach with ¹³C on the glucose and, for instance, ¹³C or deuterium (B1214612) on the hydroquinone ring would be more informative.

Assuming the use of alpha-Arbutin with a labeled hydroquinone moiety (e.g., Hydroquinone-13C6), analysis of bile and urine samples via techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) would allow for the identification and quantification of labeled metabolites. lcms.cznih.gov The mass shift of +6 amu would definitively distinguish the drug-derived metabolites from endogenous compounds.

Hypothetical Research Findings:

In a hypothetical study, after oral administration of this compound (with the label on the hydroquinone ring) to laboratory animals, urine and bile samples would be collected over a 24-hour period. Analysis would likely reveal the following distribution of metabolites:

| Metabolite | Percentage of Administered Dose in Urine (0-24h) | Percentage of Administered Dose in Bile (0-24h) |

|---|---|---|

| Unchanged this compound | < 1% | < 0.5% |

| Hydroquinone-13C6 | ~1-2% | Negligible |

| Hydroquinone-13C6-glucuronide | ~60-70% | ~5-10% |

| Hydroquinone-13C6-sulfate | ~20-30% | ~1-2% |

These hypothetical data suggest that the primary route of excretion for alpha-arbutin metabolites is via the urine, with glucuronidation being the major metabolic pathway. Biliary excretion would represent a minor pathway of elimination.

Flux Analysis and Metabolic Network Reconstruction

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.govnih.gov The use of stable isotope tracers is central to MFA, as it allows for the tracing of carbon atoms through metabolic networks. creative-proteomics.commetwarebio.com

Use of 13C6 Labeling for Metabolic Flux Analysis (MFA)

While alpha-Arbutin itself is a xenobiotic, the glucose moiety released upon its hydrolysis can enter central carbon metabolism. By using this compound, where the glucose is labeled, researchers can trace the fate of this glucose molecule. Once liberated, the [U-13C6]glucose can be phosphorylated to [U-13C6]glucose-6-phosphate and subsequently enter glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). creative-proteomics.com

An experimental setup for MFA would involve incubating cells (e.g., hepatocytes or keratinocytes) with this compound. After a certain period, intracellular metabolites would be extracted and their mass isotopomer distributions (MIDs) analyzed by mass spectrometry. nih.govnih.gov The MIDs reveal the number of ¹³C atoms incorporated into each metabolite, providing crucial information for calculating metabolic fluxes.

Hypothetical Metabolic Flux Data:

The table below presents hypothetical flux data for key reactions in central carbon metabolism following the administration of this compound to a cell culture, with fluxes normalized to the rate of glucose-6-phosphate production from the administered compound.

| Metabolic Pathway | Reaction | Relative Flux (%) |

|---|---|---|

| Glycolysis | Glucose-6-phosphate -> Fructose-6-phosphate | 100 |

| Phosphofructokinase | 85 | |

| Pentose Phosphate Pathway | Oxidative PPP | 15 |

| Non-oxidative PPP | Variable | |

| TCA Cycle | Pyruvate (B1213749) Dehydrogenase | 70 |

| Pyruvate Carboxylase (Anaplerosis) | 5 |

Application in Understanding Carbon Flow through Related Pathways

By analyzing the MIDs of various intermediates, the contribution of the glucose from alpha-arbutin to different biosynthetic pathways can be determined. For instance, the labeling pattern in ribose-5-phosphate (B1218738) would indicate the activity of the pentose phosphate pathway, which is crucial for nucleotide synthesis and producing NADPH for reductive biosynthesis and antioxidant defense. creative-proteomics.com Similarly, the labeling of amino acids like alanine, aspartate, and glutamate, which are derived from glycolytic and TCA cycle intermediates, would reveal the extent to which the arbutin-derived glucose contributes to amino acid pools. nih.gov

Compartmental Analysis of Labeled Intermediates

Biological systems are highly compartmentalized, with different metabolic processes occurring in specific organelles such as the cytosol, mitochondria, and endoplasmic reticulum. Stable isotope labeling can be used in conjunction with compartmental models to understand the flow of metabolites between these compartments. ahajournals.orgahajournals.orgamericanpharmaceuticalreview.comnih.govacs.org

For example, after administration of this compound, the initial hydrolysis and subsequent entry of [U-13C6]glucose into glycolysis occur in the cytosol. The resulting [U-13C3]pyruvate can then be transported into the mitochondria to enter the TCA cycle. By analyzing the MIDs of intermediates in both the cytosolic and mitochondrial fractions, it is possible to model the transport rates between these compartments.

Hypothetical Compartmental Analysis Findings:

A study could reveal the distribution of key labeled intermediates between the cytosol and mitochondria, providing insights into metabolic shuttling mechanisms.

| Labeled Intermediate | Cytosolic Fraction (Relative Abundance) | Mitochondrial Fraction (Relative Abundance) |

|---|---|---|

| [U-13C6]Glucose-6-Phosphate | 98% | 2% |

| [U-13C3]Pyruvate | 60% | 40% |

| [1,2-13C2]Acetyl-CoA | 5% | 95% |

| [U-13C4]Malate | 30% | 70% |

These hypothetical findings would suggest efficient transport of pyruvate into the mitochondria for energy production, as well as the potential for malate (B86768) to be shuttled out of the mitochondria, for instance, to support cytosolic NADPH production via the malate-aspartate shuttle.

Elucidation of Molecular Interactions and Biological Pathways Using Alpha Arbutin 13c6 in Research Models

Mechanistic Studies of Enzyme Inhibition and Activation

The primary mechanism by which alpha-arbutin (B196051) is understood to exert its effects is through the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis. drugbank.comatamanchemicals.com The use of alpha-Arbutin-13C6 allows for precise investigations into the dynamics of this interaction.

Investigating Tyrosinase Interaction Dynamics with Labeled Substrates

Alpha-arbutin acts as a competitive inhibitor of tyrosinase, meaning it vies with the natural substrate, L-tyrosine, for the enzyme's active site. drugbank.com By employing this compound, researchers can directly observe and quantify the binding and inhibition processes. The carbon-13 label allows for the differentiation of the inhibitor from other carbon-containing molecules in the experimental system, enabling techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the structural changes in both the enzyme and the inhibitor upon binding. nih.govresearchgate.net This provides invaluable data on the conformation and dynamics of the enzyme-inhibitor complex.

Studies have shown that while both alpha- and beta-arbutin interact with tyrosinase, alpha-arbutin can be a more potent inhibitor, depending on the source of the enzyme. nih.govnih.gov The structural differences between the two isomers influence their binding affinity and inhibitory activity. nih.gov The use of 13C-labeled arbutin (B1665170) in conjunction with techniques like X-ray crystallography could further illuminate the precise binding orientation within the tyrosinase active site.

Kinetic Isotope Effect Studies for Reaction Mechanism Delineation

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting steps of enzymatic reactions and elucidating transition state structures. chemrxiv.orgwikipedia.org The KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org In the context of this compound, comparing the rate of tyrosinase inhibition by the labeled and unlabeled forms can reveal whether the cleavage of a specific carbon-hydrogen bond is involved in the rate-determining step of the inhibitory process. github.io

A significant KIE (a ratio of rates, kL/kH, different from 1) would suggest that the bond to the labeled carbon is broken during the slowest step of the reaction. wikipedia.org Conversely, a KIE close to unity would indicate that this bond breaking is not rate-limiting. github.io Such studies are crucial for building a detailed model of how alpha-arbutin interacts with and inhibits tyrosinase, moving beyond simple binding assays to understand the chemical mechanism of inhibition.

Table 1: Hypothetical Kinetic Isotope Effect Data for Tyrosinase Inhibition

| Compound | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) |

| alpha-Arbutin | kH | \multirow{2}{*}{1.05} |

| This compound | kD |

Enzyme-Substrate Binding Affinity Determination Using Isotope Dilution

Isotope dilution analysis is a highly accurate method for quantifying the amount of a substance in a sample. In the context of enzyme kinetics, it can be adapted to determine the binding affinity (often expressed as the dissociation constant, Kd, or the Michaelis constant, Km) of a substrate or inhibitor to an enzyme. nih.gov

In a typical experiment, a known amount of this compound is mixed with a sample containing an unknown quantity of unlabeled alpha-arbutin. This mixture is then allowed to interact with tyrosinase. By measuring the ratio of bound labeled to unlabeled alpha-arbutin using mass spectrometry, researchers can precisely calculate the initial concentration of the unlabeled compound and its binding affinity for the enzyme. nih.gov This method is particularly valuable for complex biological samples where other molecules might interfere with traditional binding assays.

Cellular Uptake and Intracellular Distribution Research

Understanding how a compound enters a cell and where it localizes is fundamental to understanding its biological activity. The use of this compound provides a clear advantage in these studies, as the stable isotope label allows for its unambiguous detection and quantification within cellular compartments.

Microscopic Imaging Techniques with 13C-Enhanced Detection (e.g., SIMS, nano-SIMS)

Secondary Ion Mass Spectrometry (SIMS) and its high-resolution variant, nano-SIMS, are powerful imaging techniques that can map the elemental and isotopic composition of a sample's surface with high spatial resolution. researchgate.net When cells are treated with this compound, these techniques can be used to visualize the distribution of the 13C label within the cell, providing direct evidence of its uptake and subcellular localization. researchgate.net This allows researchers to determine if alpha-arbutin accumulates in specific organelles, such as melanosomes, where melanin synthesis occurs.

This level of detail is crucial for confirming that the inhibitor reaches its target enzyme within the complex environment of the cell. The ability to visualize the compound's journey from the extracellular space to its site of action provides a more complete picture of its pharmacological profile.

Subcellular Fractionation and Isotopic Analysis

Subcellular fractionation is a technique used to separate the different organelles and compartments of a cell. By treating cells with this compound and then performing subcellular fractionation, researchers can isolate various fractions (e.g., nucleus, mitochondria, cytoplasm, melanosomes).

The amount of this compound in each fraction can then be precisely quantified using mass spectrometry. This provides quantitative data on the distribution of the compound within the cell, complementing the qualitative imaging data from techniques like SIMS. This information is vital for understanding the concentration of the inhibitor at the site of tyrosinase activity and for correlating this with the observed biological effects.

Table 2: Hypothetical Subcellular Distribution of this compound

| Cellular Fraction | This compound Concentration (µg/mg protein) |

| Cytosol | 5.2 |

| Mitochondria | 1.8 |

| Melanosomes | 15.7 |

| Nucleus | 0.5 |

Note: This table presents hypothetical data to illustrate the type of quantitative information that can be obtained. Actual values would depend on the specific cell type and experimental conditions.

Pathway Perturbation and Omics Research

The advent of stable isotope-labeled compounds has revolutionized the study of metabolic pathways and their downstream effects on gene expression. This compound, a stable isotope-labeled version of alpha-arbutin, serves as a powerful tool in "omics" research, enabling precise tracking of its metabolic fate and the elucidation of its biological impact at a molecular level.

Metabolomics and Fluxomics Using 13C6-Labeled Alpha-Arbutin

Metabolomics and fluxomics are critical disciplines in understanding the dynamic metabolic state of a biological system. The use of 13C-labeled substrates, such as this compound, is a cornerstone of these approaches, allowing researchers to trace the journey of carbon atoms through various metabolic pathways. nih.govresearchgate.net

When this compound is introduced into a research model, the 13C atoms in the glucose moiety of the molecule act as a tracer. As the compound is metabolized, these heavy carbon atoms are incorporated into downstream metabolites. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then detect and quantify the 13C enrichment in these metabolites. nih.govnih.gov This allows for the unambiguous identification of metabolites derived from alpha-arbutin and the quantification of the rate of metabolic reactions, known as metabolic flux. researchgate.netfrontiersin.org

A primary metabolic pathway of interest for alpha-arbutin is its hydrolysis into hydroquinone (B1673460) and glucose. With this compound, the 13C-labeled glucose released from this hydrolysis can be traced as it enters central carbon metabolism. This includes pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. biorxiv.org By measuring the distribution of 13C in key intermediates of these pathways, researchers can determine how the glucose derived from alpha-arbutin contributes to cellular energy production and biosynthetic processes. nih.gov

For instance, studies on unlabeled alpha-arbutin suggest a connection to the L-tyrosine metabolic pathway. mdpi.comnih.gov The use of this compound would allow for a definitive and quantitative analysis of how its metabolic products influence this and other pathways.

Table 1: Theoretical Metabolite Tracing Using this compound

| Labeled Precursor | Metabolic Pathway | Key Metabolites with Potential 13C Labeling | Research Insight |

| This compound | Hydrolysis & Glycolysis | 13C-Glucose, 13C-Pyruvate, 13C-Lactate | Tracing the entry and contribution of arbutin-derived glucose into central carbon metabolism. |

| This compound | Pentose Phosphate Pathway | 13C-Ribose-5-phosphate | Understanding the role of arbutin metabolism in nucleotide synthesis and redox balance. |

| This compound | TCA Cycle | 13C-Citrate, 13C-Succinate, 13C-Malate | Quantifying the contribution of arbutin-derived carbon to cellular respiration. |

This table is a theoretical representation of how this compound could be used in metabolomics, as direct experimental data is not available.

Investigation of Gene Expression Changes in Response to Labeled Compound Exposure in Research Models

Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides a snapshot of the genes that are active at a specific time. By exposing research models, such as human dermal fibroblasts, to alpha-arbutin, scientists can investigate the resulting changes in gene expression to understand its mechanisms of action. frontiersin.orgnih.gov While studies have been conducted with unlabeled alpha-arbutin, the use of this compound in conjunction with transcriptomic analysis would offer a more integrated understanding of its metabolic and genomic effects.

Research on unlabeled alpha-arbutin has demonstrated its influence on the expression of genes involved in various biological processes. For example, in human dermal fibroblasts, alpha-arbutin treatment has been shown to enhance the mRNA expression of several key genes. frontiersin.orgnih.gov

One significant finding is the upregulation of genes related to wound healing and extracellular matrix integrity. This includes an increase in the expression of COL1A1 (Collagen Type I Alpha 1 Chain) and MMP3 (Matrix Metallopeptidase 3). frontiersin.orgnih.gov Furthermore, alpha-arbutin has been observed to upregulate the expression of the IGF1R (Insulin-like Growth Factor 1 Receptor) and EGFR (Epidermal Growth Factor Receptor) genes, both of which are crucial for cell growth and proliferation. frontiersin.orgnih.gov

In the context of skin photoaging, studies have shown that alpha-arbutin can down-regulate the expression levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α induced by UVB radiation. mdpi.comnih.gov It also promotes the expression of COL-1 collagen, highlighting its anti-inflammatory and anti-aging properties. mdpi.comnih.govresearchgate.net

Table 2: Observed Changes in Gene Expression in Response to Alpha-Arbutin in Research Models

| Gene | Biological Process | Observed Change in Expression | Research Model |

| COL1A1 | Extracellular Matrix Formation | Upregulated | Human Dermal Fibroblasts |

| MMP3 | Tissue Remodeling | Upregulated | Human Dermal Fibroblasts |

| IGF1R | Cell Growth and Proliferation | Upregulated | Human Dermal Fibroblasts |

| EGFR | Cell Growth and Proliferation | Upregulated | Human Dermal Fibroblasts |

| IL-1β | Inflammation | Down-regulated (in UVB-induced models) | Skin Models |

| IL-6 | Inflammation | Down-regulated (in UVB-induced models) | Skin Models |

| TNF-α | Inflammation | Down-regulated (in UVB-induced models) | Skin Models |

| FOXO1 | Stress Resistance, Metabolism | Down-regulated | Human Dermal Fibroblasts |

| SIRT1 | Longevity, Metabolism | Down-regulated | Human Dermal Fibroblasts |

This table is based on findings from studies using unlabeled alpha-arbutin. frontiersin.orgnih.gov

By correlating the metabolic flux data obtained from this compound tracing with these transcriptomic changes, researchers could establish direct links between the metabolism of the compound and its effects on gene regulation. This integrated "multi-omics" approach would provide a comprehensive picture of how alpha-arbutin perturbs biological pathways, from the initial metabolic processing to the ultimate changes in cellular function driven by altered gene expression.

Comparative Studies with Unlabeled Analogues and Other Glycosides

Methodological Comparison of Quantitative Performance (Labeled vs. Unlabeled)

The introduction of a stable isotope label into the molecular structure of alpha-arbutin (B196051) significantly enhances its performance as an internal standard in quantitative analytical methods, particularly those involving mass spectrometry.

Enhanced Accuracy and Precision in Analytical Quantification

The use of alpha-Arbutin-13C6 as a stable isotope-labeled internal standard (SIL-IS) leads to a marked improvement in the accuracy and precision of quantifying alpha-arbutin in various matrices. researchgate.net SIL-IS are considered the gold standard for quantitative mass spectrometry assays because they share very similar chemical and physical properties with the analyte of interest. acanthusresearch.com This similarity ensures that the labeled and unlabeled compounds behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. researchgate.netacanthusresearch.com

Studies comparing analytical methods using SIL-IS with those using unlabeled standards consistently demonstrate the superior performance of the former. For instance, a method developed for the quantification of arbutin (B1665170) using a deuterated stable isotope ([d4]-arbutin) showed excellent linearity (r² = 1.000), high precision with a relative standard deviation (RSD) of ≤ 2.5%, and high accuracy with recoveries between 97.42% and 98.52%. researchgate.net In contrast, methods using external or other types of internal standards often exhibit greater variability. For example, an HPLC-UV method for arbutin reported intraday and interday RSDs of 0.98% and 1.15% respectively, while another showed intra-day and inter-day RSDs of less than 2.53% and 3.23% respectively. researchgate.netresearchgate.net

The limit of detection (LOD) and limit of quantification (LOQ) are also favorably impacted. The method using [d4]-arbutin achieved an LOD of 0.03 μg/mL and an LOQ of 0.1 μg/mL. researchgate.net Another high-performance liquid chromatographic method reported an LOD of 0.02 µg/ml and an LOQ of 0.2 µg/ml. researchgate.net

Table 1: Comparison of Analytical Method Performance

| Parameter | Method with SIL-IS ([d4]-arbutin) researchgate.net | HPLC-UV Method 1 researchgate.net | HPLC-UV Method 2 researchgate.net |

|---|---|---|---|

| Linearity (r²) | 1.000 | 0.9999 | >0.9993 |

| Precision (%RSD) | ≤ 2.5% | 0.98% (intraday), 1.15% (interday) | <2.53% (intraday), <3.23% (interday) |

| Accuracy (Recovery) | 97.42–98.52% | 99.88 ± 1.12% | 98.96% to 106.4% |

| LOD (μg/mL) | 0.03 | 0.02 | 1 |

| LOQ (μg/mL) | 0.1 | 0.2 | Not specified |

Minimization of Matrix Effects and Background Interference

A significant challenge in bioanalytical and cosmetic sample analysis is the "matrix effect," where co-eluting compounds from the sample matrix suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. researchgate.net The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to mitigate these effects. researchgate.netacanthusresearch.com

Because this compound has nearly identical physicochemical properties to unlabeled alpha-arbutin, it experiences the same matrix effects. researchgate.net By calculating the ratio of the analyte signal to the SIL-IS signal, any signal suppression or enhancement is effectively canceled out, leading to more reliable and accurate results. researchgate.netacanthusresearch.com Research has shown that arbutin experienced different matrix effects in various plant sample matrices, and the use of a deuterated arbutin internal standard successfully compensated for these variations. researchgate.net This compensation is crucial for ensuring the accuracy of results when analyzing complex matrices such as cosmetic creams, lotions, and biological fluids. nih.gov

Differential Metabolic Fate of this compound Versus Unlabeled Alpha-Arbutin

Stable isotope labeling is a powerful technique for tracing the metabolic pathways of compounds within biological systems. researchgate.net The use of this compound allows for the precise tracking of the carbon atoms from the arbutin molecule as it undergoes biotransformation.

Identifying Novel Metabolic Transformations or Isotopic Fractionation

The metabolism of alpha-arbutin can involve its hydrolysis to hydroquinone (B1673460). europa.eu Using this compound in metabolic studies enables researchers to follow the fate of the 13C-labeled hydroquinone and glucose moieties. researchgate.net This can help determine if novel metabolic transformations occur, such as further conjugation or degradation of the hydroquinone ring, which might be difficult to detect using unlabeled compounds due to background interference from endogenous molecules. researchgate.net

Isotopic fractionation, a subtle difference in the rate of reaction for molecules containing heavier isotopes, could theoretically lead to a differential metabolic fate between this compound and unlabeled alpha-arbutin, though this effect is generally small in biological systems for 13C. However, precise analytical techniques like mass spectrometry can detect these small differences, potentially providing insights into reaction mechanisms and enzyme kinetics.

Characterization of Stereo- and Regioselectivity in Biotransformations

Biotransformation processes, often carried out by microbial enzymes, are known for their high stereo- and regioselectivity. airitilibrary.commdpi.compreprints.org Enzymes can modify specific functional groups at particular positions on a molecule. mdpi.com For instance, various microbial enzymes, including α-amylase and sucrose (B13894) phosphorylase, are used to synthesize α-arbutin through the glycosylation of hydroquinone, a process demonstrating high regioselectivity. researchgate.netnih.gov

The use of this compound in these biotransformation studies can provide detailed information on the mechanisms of these enzymatic reactions. mdpi.com By tracking the labeled carbon atoms, researchers can confirm the specific site of glycosylation and investigate whether the enzyme exhibits any preference for the isotopically labeled substrate. This can be particularly useful in understanding the active site of the enzyme and the factors that govern its selectivity. mdpi.com Studies on the enzymatic synthesis of arbutin derivatives highlight the importance of stereo- and regioselectivity for the bioactivity of the resulting compounds. airitilibrary.com

Isotopic Effects on Biological Activity and Interaction

A key question when using stable isotope-labeled compounds in biological studies is whether the isotopic substitution itself alters the compound's biological activity. This is known as the kinetic isotope effect (KIE).

The primary biological activity of alpha-arbutin is the inhibition of tyrosinase, the key enzyme in melanin (B1238610) synthesis. atamankimya.comsielc.com Alpha-arbutin is a more potent inhibitor of tyrosinase than its isomer, beta-arbutin. ijbbb.orgdsm-firmenich.com The mechanism of inhibition is competitive, meaning it binds to the active site of the enzyme. wikipedia.org

Table 2: Tyrosinase Inhibition by Arbutin Analogues

| Compound | Reported Tyrosinase Inhibitory Activity | Reference |

|---|---|---|

| Alpha-Arbutin | Reported to be 9-10 times more effective than Beta-Arbutin. | atamankimya.comdsm-firmenich.com |

| Beta-Arbutin | Inhibits tyrosinase. | ijbbb.org |

| Deoxyarbutin | Reported to be a more effective tyrosinase inhibitor than arbutin and hydroquinone. | ijbbb.org |

| Kojic Acid | Inhibits tyrosinase. | medchemexpress.com |

Prospective Research Trajectories and Innovations in Stable Isotope Applications for Alpha Arbutin Studies

Integration of Alpha-Arbutin-13C6 with Advanced Analytical Platforms

The unique spectral signature of this compound makes it an ideal candidate for analysis by advanced, hyphenated analytical techniques. These methods offer unprecedented resolution and sensitivity, allowing for detailed investigation of the compound in complex biological matrices.

Hyphenated Techniques (e.g., LC-NMR, CE-MS) for Enhanced Resolution

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures like plant extracts or biofluids. ijpsr.com The integration of Liquid Chromatography (LC) with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), often in a combined LC-NMR-MS setup, provides comprehensive structural and quantitative data from a single analytical run. wiley.com

For this compound, LC-NMR would be particularly powerful. While ¹H NMR can be used for structural confirmation, the large chemical shift dispersion of ¹³C NMR offers significantly higher resolution, which is advantageous for identifying metabolites in complex mixtures. frontiersin.org The presence of the ¹³C₆-glucose unit in this compound would yield distinct signals in ¹³C NMR spectra, allowing for unambiguous identification of the labeled core and its downstream metabolites. frontiersin.org Techniques such as on-flow, stopped-flow, and LC-SPE-NMR (Liquid Chromatography-Solid Phase Extraction-NMR) could be employed to characterize even low-concentration metabolites of alpha-Arbutin (B196051). researchgate.netnih.gov

Similarly, coupling Capillary Electrophoresis (CE) with Mass Spectrometry (CE-MS) offers another high-resolution separation technique, particularly for charged or highly polar metabolites that may be challenging to retain on traditional LC columns. This would be valuable for identifying potential phase II metabolites of alpha-Arbutin, such as glucuronidated or sulfated conjugates. The mass shift introduced by the ¹³C₆ label provides a clear marker to distinguish compound-related metabolites from endogenous molecules. researchgate.net

| Technique | Potential Application for this compound Studies | Anticipated Outcome |

| LC-NMR | Elucidation of metabolite structures directly from biofluids (e.g., urine, plasma) or skin homogenates following topical application. | Unambiguous identification of metabolic products, including isomers, by leveraging both ¹H and ¹³C NMR data. wiley.comresearchgate.net |

| LC-MS/MS | High-sensitivity quantitative analysis of this compound and its metabolites in pharmacokinetic and skin penetration studies. | Creation of concentration-time profiles for the parent compound and its metabolites, enabling precise pharmacokinetic modeling. nih.gov |

| CE-MS | Separation and identification of polar and charged metabolites formed during phase II metabolism. | Comprehensive metabolic profile, including species that are difficult to analyze via conventional LC-MS. ijpsr.com |

| LC-NMR-MS | Simultaneous acquisition of mass, fragmentation, and NMR data for novel or unexpected metabolites. | Rapid and confident structural elucidation of unknown metabolites in a single analysis. wiley.com |

Development of Automated and High-Throughput Isotopic Analysis

The complexity of metabolomics and pharmacokinetic studies necessitates the analysis of a large number of samples. Automated and high-throughput methods are critical for efficiency and reproducibility. nist.gov The use of this compound is highly amenable to such platforms.

Software pipelines like DExSI (Data Extraction for Stable Isotope-labelled metabolites) have been developed for the automated processing of GC-MS and LC-MS data from stable-isotope labeling experiments. nih.gov These tools can automatically annotate metabolites, determine mass isotopomer abundance, and correct for natural isotope abundance, significantly reducing data processing time. nih.gov A prospective high-throughput workflow for this compound could involve automated sample preparation using robotic liquid handlers, followed by rapid LC-MS analysis and subsequent data processing with a specialized software pipeline to track the ¹³C label. This would enable large-scale screening studies, for instance, to evaluate the metabolic stability of alpha-Arbutin across different cell lines or skin models.

Novel Applications in Systems Biology and Multi-Omics Research

Stable isotope tracing is a cornerstone of systems biology, allowing researchers to follow the flow of atoms through intricate metabolic networks. nih.govfrontiersin.org this compound serves as an ideal tracer to explore the compound's interaction with cellular systems on a global scale.

Tracing in Complex Biological Networks

Metabolic flux analysis (MFA) uses stable isotopes to quantify the rates (fluxes) of metabolic reactions within a cell. oup.com By introducing this compound to a cellular system (e.g., keratinocytes or melanocytes), researchers can trace the fate of the ¹³C atoms. While the primary metabolic cleavage of alpha-Arbutin yields hydroquinone (B1673460) and glucose, the ¹³C₆-glucose released could be traced as it enters central carbon metabolism.

This would allow for the investigation of fundamental questions: Does the glucose released from alpha-Arbutin contribute to glycolysis, the pentose (B10789219) phosphate (B84403) pathway, or glycogen (B147801) synthesis within skin cells? Does this metabolic fate change under different physiological conditions, such as UV exposure or oxidative stress? Tracking the incorporation of ¹³C into downstream metabolites like lactate, citrate, or amino acids would provide a dynamic view of how skin cells utilize this exogenous source of glucose. biorxiv.orgspringernature.com

| Metabolic Pathway | Key Metabolites to Monitor for ¹³C Incorporation | Potential Research Question |

| Glycolysis | Pyruvate (B1213749), Lactate | What is the rate of glycolytic flux derived from this compound-derived glucose in melanocytes? |

| Pentose Phosphate Pathway | Ribose-5-phosphate (B1218738) | Does the glucose moiety contribute to the synthesis of nucleotides and the antioxidant cofactor NADPH? |

| TCA Cycle | Citrate, Malate (B86768), Succinate | To what extent does the carbon backbone from this compound enter mitochondrial energy metabolism? biorxiv.org |

| Glycogen Synthesis | Glycogen | Is the glucose from alpha-Arbutin stored as glycogen in skin cells for later use? |

Bridging Metabolomic and Proteomic Data with Isotopic Information

Multi-omics approaches aim to integrate data from genomics, proteomics, and metabolomics to build a holistic model of a biological system. mdpi.com Isotopic labeling provides a powerful bridge between these data types. For instance, changes in the abundance of certain proteins (proteomics) involved in glucose transport or metabolism could be directly correlated with changes in the metabolic flux of ¹³C from this compound (metabolomics).

If a treatment or condition upregulates the expression of hexokinase, the first enzyme in glycolysis, MFA using this compound could quantitatively confirm if this results in an increased flux of the labeled glucose into the glycolytic pathway. This provides a functional link between a change in protein expression and a resulting metabolic phenotype, offering a deeper understanding of the system's response. biosyn.com